molecular formula C24H27N5O2 B10996957 1-cyclopentyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-cyclopentyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10996957
M. Wt: 417.5 g/mol
InChI Key: TXSWQYYUPXMXGK-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals fascinating features. Let’s break it down:

    Name: 1-cyclopentyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

    Molecular Formula: CHNO

    Molecular Weight: 347.42 g/mol

The compound combines elements from various chemical families: pyrazole, indole, and pyridine. Its intricate structure suggests potential biological activity. Let’s explore further!

Preparation Methods

Industrial Production:: Unfortunately, industrial-scale production methods remain undisclosed. academic research often informs industrial processes, so further investigation is warranted.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions could modify the indole or pyrazole moieties.

    Substitution: Substituents on the cyclopentyl or indole ring may be replaced via substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO) in suitable solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a catalyst (e.g., palladium on carbon).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.

Major Products:: The specific products depend on reaction conditions and substituents. Potential derivatives include modified indole or pyrazole rings.

Scientific Research Applications

Biomedical Research::

    Anticancer Properties: Investigate its potential as an anticancer agent.

    Neuropharmacology: Explore its impact on neurotransmitter systems due to the indole moiety.

Mechanism of Action

The compound likely interacts with specific molecular targets. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to known indole-based drugs or natural products. For instance:

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

1-cyclopentyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H27N5O2/c1-15-11-20(21-14-27-29(23(21)28-15)17-5-3-4-6-17)24(30)25-10-9-16-13-26-22-8-7-18(31-2)12-19(16)22/h7-8,11-14,17,26H,3-6,9-10H2,1-2H3,(H,25,30)

InChI Key

TXSWQYYUPXMXGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCCC4=CNC5=C4C=C(C=C5)OC

Origin of Product

United States

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